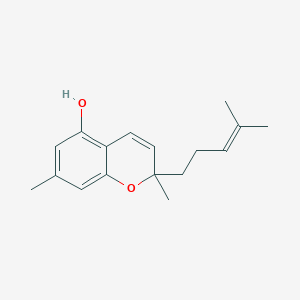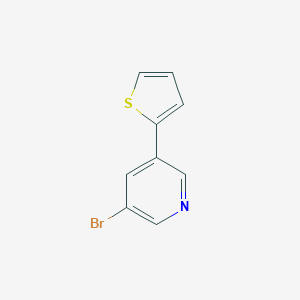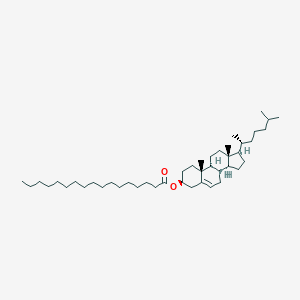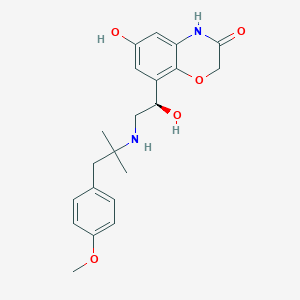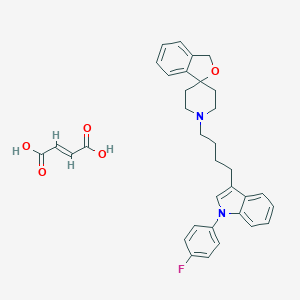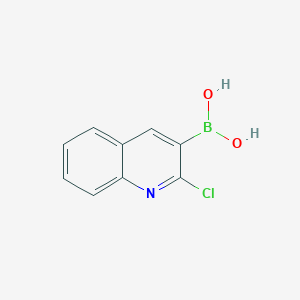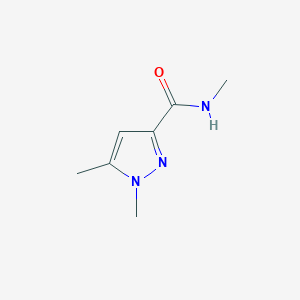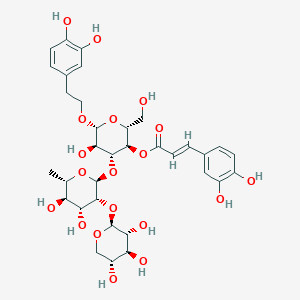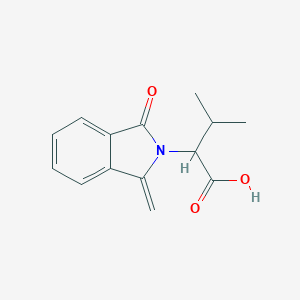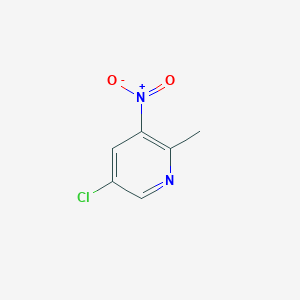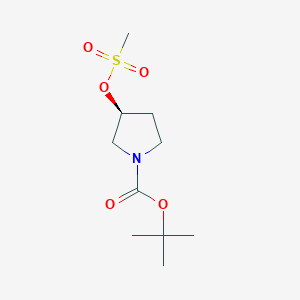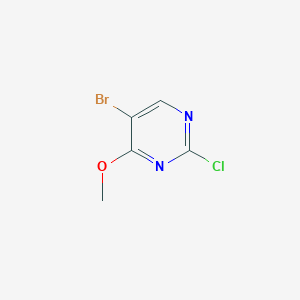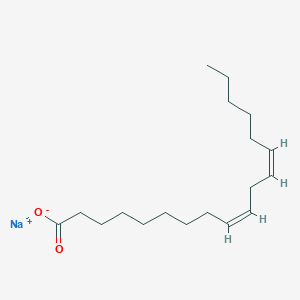
Linoléate de sodium
Vue d'ensemble
Description
Sodium linolate, also known as sodium linoleate, is a sodium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. It is commonly found in plant oils such as safflower oil and is known for its excellent thermal stability and biodegradability. Sodium linolate is widely used in various industrial applications, including as a surfactant, emulsifier, and chemical nucleating agent.
Applications De Recherche Scientifique
Sodium linolate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
Target of Action
Sodium linoleate (Na-LL) is primarily used as a chemical nucleating agent to improve the properties of certain composites . Its primary targets are the materials it is added to, such as polybutylene adipate-co-terephthalate (PBAT) and calcium carbonate (CaCO3) composites .
Mode of Action
Na-LL interacts with its targets by improving the crystallization behavior of the material during melting extrusion processing . This interaction results in significant changes in the mechanical, thermal, and morphological characteristics of the composites .
Pharmacokinetics
The ADME properties of a compound impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The addition of Na-LL to composites significantly improves their thermal properties, with a maximum crystallization temperature increase of 27.79 °C . Furthermore, these composites offer superior mechanical properties compared to pure PBAT . For instance, when 0.2 parts by mass (pbw) Na-LL was added, the flexural modulus of the composites increased from 80.0 to 145.3 MPa, an increase of 81.25% .
Action Environment
The action of Na-LL can be influenced by environmental factors. For example, the performance of PBAT and its composites were investigated under different conditions . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sodium linoleate interacts with various enzymes and proteins. For instance, Arachidonate 15 Lipoxygenase (15-LO) metabolizes linoleic acid, forming 9- and 13-hydroxyoctadecadienoic acid (HODE) . These interactions are crucial for the regulation of various biochemical reactions.
Cellular Effects
Sodium linoleate has been shown to influence cell function. For example, it has been used as a chemical nucleating agent to improve the crystallization behavior of materials during melting extrusion processing . This suggests that sodium linoleate can influence cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of sodium linoleate involves its interaction with biomolecules and its impact on gene expression. For instance, it can promote the crystallization behavior of materials through an S N 2 reaction . This indicates that sodium linoleate can exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium linoleate can change over time. For example, it has been observed that the autoxidation of sodium linoleate in protein solutions occurs with a considerable change in oxygen uptake over time .
Metabolic Pathways
Sodium linoleate is involved in linoleic acid metabolism, a critical metabolic pathway . It interacts with enzymes such as 15-LO and can influence metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that sodium linoleate can be used as a nucleating agent to improve the properties of certain composites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium linolate can be synthesized by neutralizing linoleic acid with sodium hydroxide. The reaction typically involves dissolving linoleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium linolate and water.
Industrial Production Methods: In industrial settings, sodium linolate is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and drying processes to obtain a high-quality sodium linolate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium linolate undergoes several types of chemical reactions, including:
Oxidation: Sodium linolate can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid salts.
Substitution: Sodium linolate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Various metal salts can be used to replace the sodium ion in sodium linolate.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid salts.
Substitution: Metal linolates, depending on the substituting cation.
Comparaison Avec Des Composés Similaires
Sodium Oleate: Another sodium salt of a fatty acid, but derived from oleic acid, an omega-9 fatty acid.
Sodium Stearate: A sodium salt of stearic acid, a saturated fatty acid.
Comparison:
Thermal Stability: Sodium linolate has better thermal stability compared to sodium oleate and sodium stearate.
Biodegradability: All three compounds are biodegradable, but sodium linolate is derived from a polyunsaturated fatty acid, making it more susceptible to oxidation.
Applications: Sodium linolate is preferred as a nucleating agent, while sodium oleate and sodium stearate are commonly used as surfactants and emulsifiers in different formulations.
Propriétés
| { "Design of the Synthesis Pathway": "Sodium linoleate can be synthesized by the saponification of linoleic acid with sodium hydroxide.", "Starting Materials": ["Linoleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Add linoleic acid to a round bottom flask", "Add sodium hydroxide to the flask", "Add water to the flask to dissolve the sodium hydroxide", "Heat the mixture under reflux for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the resulting sodium linoleate with ether", "Wash the ether layer with water", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain pure sodium linoleate" ] } | |
Numéro CAS |
822-17-3 |
Formule moléculaire |
C18H32O2.Na C18H32NaO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |
Clé InChI |
XDGBPYHYBRCREM-NBTZWHCOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Na] |
| 822-17-3 | |
Pictogrammes |
Irritant |
Synonymes |
Telfairic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linoleate exert its antitumor activity?
A1: Research suggests that sodium linoleate displays cytotoxicity against tumor cells. In a study using Ehrlich ascites tumor (EAT) cells, sodium linoleate demonstrated significant antitumor activity in vitro and in vivo, increasing the median survival time of treated mice and preventing tumor growth in a significant percentage of the treated group []. While the precise mechanism remains to be fully elucidated, the findings suggest a potential role for sodium linoleate in cancer therapy.
Q2: Does sodium linoleate influence hormonal responses in kidney cells?
A2: Studies on LLC-PK1L cells, a kidney-derived cell line, have shown that growing these cells in a defined medium supplemented with sodium linoleate, along with other nutrients and hormones, leads to a significant increase in the number of vasopressin receptors []. This suggests a potential role of sodium linoleate in regulating hormonal responsiveness in kidney cells.
Q3: Can sodium linoleate impact brain tissue?
A3: Research indicates that sodium linoleate, along with other polyunsaturated fatty acids, can induce edema in rat brain cortex slices []. This effect was specific to polyunsaturated fatty acids, as saturated fatty acids did not elicit the same response. This highlights a potential role of sodium linoleate in influencing brain tissue physiology.
Q4: What is the molecular formula and weight of sodium linoleate?
A4: The molecular formula of sodium linoleate is C18H31NaO2, and its molecular weight is 302.41 g/mol.
Q5: Is there spectroscopic data available for sodium linoleate?
A5: While specific spectroscopic data for sodium linoleate was not provided in the provided research abstracts, techniques such as infrared spectroscopy (FTIR) have been employed to study the surface interactions of sodium linoleate with minerals like calcite []. Additionally, UV-Vis spectroscopy has been used to investigate the stability of linoleic acid-protected gold nanoparticles synthesized using sodium linoleate [].
Q6: How does the presence of Tween 20 affect the oxidative stability of sodium linoleate?
A7: Studies revealed that the oxidative stability of sodium linoleate was slightly reduced in the presence of Tween 20 []. This suggests that the presence of Tween 20 may influence the oxidation process of sodium linoleate in aqueous solutions.
Q7: Can sodium linoleate act as a nucleating agent in composite materials?
A8: Research has explored the use of sodium linoleate as a nucleating agent to enhance the properties of polybutylene adipate terephthalate (PBAT)/CaCO3 composites []. This highlights the potential for sodium linoleate to modify the characteristics of polymer composites.
Q8: Have computational methods been applied to study sodium linoleate?
A9: While specific details on computational studies were not provided in the abstracts, molecular docking simulations were employed to investigate the binding interactions of benzothiazole-based thiazolidinones, which exhibited anti-inflammatory activity through lipoxygenase inhibition, with the enzyme's active site []. Similar computational approaches could be applied to study sodium linoleate.
Q9: How does the degree of unsaturation in fatty acids affect their interaction with pneumococci?
A10: Research on the bactericidal activity of unsaturated fatty acid soaps indicated that the intensity of their action on pneumococci is directly proportional to the degree of unsaturation []. Sodium linoleate and linolenate, possessing two and three double bonds respectively, exhibited more potent bactericidal activity compared to sodium oleate, which has one double bond.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


